

Total Synthesis of Villosin C: A Detailed Methodological Overview

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the first and only reported total synthesis of (\pm)-**Villosin** C, a structurally complex 17(15 \rightarrow 16)-abeo-abietane diterpenoid.[1][2] **Villosin** C, first isolated from Teucrium divaricatum subsp. villosum, has garnered significant interest due to its reported biological activities, including antioxidative, nitric oxide (NO) production inhibitory, and antitumor properties.[1][3] The scarcity of this natural product from its plant sources necessitates a robust synthetic route to enable further biological investigation and drug development efforts.[1][3]

The methodology detailed herein, developed by Zhou et al., accomplishes the synthesis of (±)-Villosin C in 11 steps.[2] The synthetic strategy is characterized by a convergent assembly of the core ring system and a carefully orchestrated sequence of oxidation reactions.

Retrosynthetic Analysis and Strategic Overview

The synthetic challenge presented by **Villosin** C lies in its highly oxidized and fully substituted aromatic C ring, embedded within a 6/6/6/5 tetracyclic framework that includes a dihydrofuran D ring.[1] The retrosynthetic strategy is outlined below.





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Caption: Retrosynthetic analysis of (±)-Villosin C.

The key features of the synthesis include:

- Convergent A/B/C Ring System Assembly: A gram-scale, three-step sequence to construct the core tricyclic system.
- Strategic C-Ring Functionalization: A Siegel-Tomkinson C–H oxidation and a Claisen rearrangement to install the necessary substituents on the aromatic C ring.[1]
- Diastereoselective D-Ring Formation: An intramolecular iodoetherification to construct the dihydrofuran D ring.[1]
- Controlled Oxidation State Escalation: A rational design in the order of oxidation at various carbon centers (C6/11/14 → C7 → C12 → C17).[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the 11-step synthesis of (±)-Villosin C.



Step	Transformat ion	Starting Material	Product	Reagents and Conditions	Yield (%)
1	Grignard Addition	Aldehyde 12 & Benzyl Chloride 13	Alcohol	Mg, THF	90
2	Oxidation	Alcohol	Enone 11	IBX, DMSO	93
3	Intramolecula r Friedel- Crafts Alkylation	Enone 11	Tricyclic Ketone	H2SO4	67
4	Oxidation	Tricyclic Ketone	α-hydroxy enone 14	NaH, (MeO)2CO; m-CPBA	83
5	Methylation	α-hydroxy enone 14	α-methoxy enone 15	NaH, Mel	95
6	Siegel- Tomkinson C- H Oxidation	α-methoxy enone 15	Phenol Intermediate	LHMDS, N- fluorobenzen esulfonimide; DBU	85
7	Allylation and Claisen Rearrangeme nt	Phenol Intermediate	Phenol 19	Allyl bromide, K2CO3; BCl3	79
8	Ortho- iodination	Phenol 19	Iodophenol	I2, PhI(OAc)2	91
9	Allylation	Iodophenol	Allylated Phenol	Allyl bromide, K2CO3	93
10	lodoetherifica tion	Allylated Phenol	lodide 20a/20b	I2, NaHCO3	80 (1:1.1 dr)



Conversion to Villosin C Cs(O DMF	2CCF3), 56
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Experimental Protocols: Key Methodologies

Detailed protocols for the key transformations in the total synthesis of (±)-**Villosin** C are provided below.

Siegel-Tomkinson C–H Oxidation and Claisen Rearrangement (Steps 6 & 7)

This two-step sequence was crucial for the introduction of the C12 and C13 substituents on the aromatic C-ring.

Protocol:

- C-H Oxidation: To a solution of the α-methoxy enone 15 in anhydrous THF at -78 °C, add LHMDS (1.0 M in THF). After stirring for 1 hour, add a solution of N-fluorobenzenesulfonimide in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is then dissolved in toluene, and DBU is added. The mixture is heated to 100 °C for 2 hours. After cooling to room temperature, the reaction mixture is washed with 1 M HCl, water, and brine. The organic layer is dried and concentrated to yield the phenol intermediate.
- Allylation and Claisen Rearrangement: To a solution of the phenol intermediate in acetone, add allyl bromide and K2CO3. Stir the mixture at room temperature for 12 hours. Filter the solid and concentrate the filtrate. The crude product is then dissolved in anhydrous CH2Cl2 and cooled to -78 °C. Add BCl3 (1.0 M in CH2Cl2) dropwise. Stir the reaction at -78 °C for 1 hour and then warm to room temperature. Quench with saturated aqueous NaHCO3 and extract with CH2Cl2. The combined organic layers are dried and concentrated. The residue is purified by flash column chromatography to afford phenol 19.

Intramolecular Iodoetherification (Step 10)



This key step constructs the 5-membered dihydrofuran D-ring with concomitant installation of an iodine atom.

Protocol:

- To a solution of the allylated phenol in CH2Cl2 at 0 °C, add NaHCO3 followed by the portionwise addition of I2.
- Stir the reaction mixture at room temperature for 24 hours in the dark.
- Quench the reaction with saturated aqueous Na2S2O3 and extract with CH2Cl2.
- The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
- The resulting diastereomers (20a and 20b) are separated by flash column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall workflow of the total synthesis of (\pm) -Villosin C.



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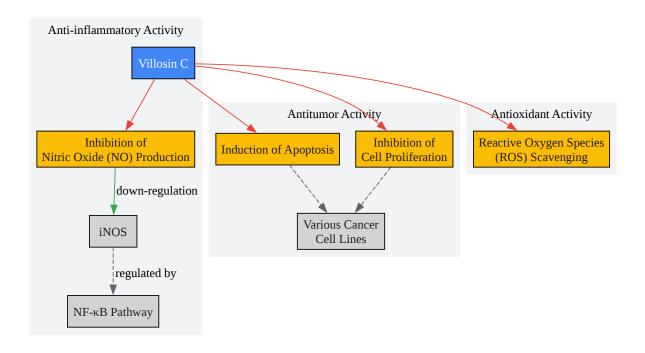
Caption: Workflow of the 11-step total synthesis of (±)-Villosin C.

Biological Activity Context: Potential Signaling Pathways

While the specific molecular targets of **Villosin** C are not yet fully elucidated, its reported biological activities suggest potential interactions with signaling pathways involved in



inflammation and cancer.



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Caption: Potential signaling pathways modulated by Villosin C.

The development of this total synthesis provides a critical platform for the synthesis of **Villosin** C analogs and detailed structure-activity relationship (SAR) studies, which will be instrumental in identifying its molecular targets and advancing its potential as a therapeutic lead.

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